molecular formula C10H7ClN2O4S B11839577 Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate

Cat. No.: B11839577
M. Wt: 286.69 g/mol
InChI Key: RHXGMBPRMOQUFO-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate is a heterocyclic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate typically involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro and nitro positions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents such as potassium permanganate.

Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzothiazoles .

Scientific Research Applications

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. In cancer research, the compound is believed to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate can be compared with other benzothiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug used in the treatment of HIV.

    Abafungin: An antifungal agent used topically.

What sets this compound apart is its unique combination of a nitro group and an ester group, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C10H7ClN2O4S

Molecular Weight

286.69 g/mol

IUPAC Name

ethyl 5-chloro-7-nitro-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C10H7ClN2O4S/c1-2-17-10(14)9-12-6-3-5(11)4-7(13(15)16)8(6)18-9/h3-4H,2H2,1H3

InChI Key

RHXGMBPRMOQUFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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